Isononanenitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methyloctanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-9(2)7-5-3-4-6-8-10/h9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEFWXWJTWMWEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4068662 | |
| Record name | Isononanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4068662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51729-59-0 | |
| Record name | Isononanenitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051729590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isononanenitrile | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isononanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4068662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Isononanenitrile can be synthesized through several methods. One common approach involves the reaction of 3,5,5-trimethylhexanol with a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to form 3,5,5-trimethylhexyl chloride. This intermediate is then reacted with sodium cyanide (NaCN) in a nucleophilic substitution reaction to yield this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through the ammoxidation of isononane. This process involves the catalytic oxidation of isononane in the presence of ammonia (NH3) and a catalyst such as vanadium oxide (V2O5) at high temperatures. The reaction produces this compound along with water and other by-products.
Chemical Reactions Analysis
Types of Reactions: Isononanenitrile undergoes various chemical reactions, including:
Hydrolysis: When treated with water and an acid or base, this compound undergoes hydrolysis to form the corresponding carboxylic acid, 3,5,5-trimethylhexanoic acid.
Reduction: this compound can be reduced to the corresponding amine, 3,5,5-trimethylhexylamine, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The cyano group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Sodium cyanide (NaCN) for nucleophilic substitution.
Major Products Formed:
Hydrolysis: 3,5,5-trimethylhexanoic acid.
Reduction: 3,5,5-trimethylhexylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Isononanenitrile has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives in treating various diseases.
Industry: this compound is used in the production of specialty chemicals, fragrances, and plasticizers.
Mechanism of Action
The mechanism of action of isononanenitrile depends on its specific application. In general, the cyano group in this compound can interact with various molecular targets, leading to different biological effects. For example, in antimicrobial applications, the cyano group may interact with microbial enzymes, disrupting their function and leading to cell death.
Comparison with Similar Compounds
n-Nonanenitrile (Straight-Chain Isomer)
- Molecular Formula: C₉H₁₇N (identical to this compound).
- Key Differences: Branching: n-Nonanenitrile has a linear carbon chain, whereas this compound is branched. This structural difference reduces the melting point and increases the volatility of the branched isomer due to decreased van der Waals interactions . Reactivity: Linear nitriles generally exhibit higher reactivity in polymerization reactions, while branched nitriles like this compound are preferred for sterically hindered syntheses .
Octanenitrile (C₈H₁₅N)
- Molecular Formula : C₈H₁₅N (shorter carbon chain).
- Key Differences: Chain Length: The shorter chain reduces molecular weight (125.21 g/mol) and boiling point (~195°C for Octanenitrile vs. ~220°C estimated for this compound). Applications: Octanenitrile is widely used as a solvent in lithium-ion batteries, while this compound’s branching makes it more suitable as a monomer in high-performance elastomers .
Functional Analogues
Benzonitrile (C₆H₅CN)
- Molecular Formula : C₇H₅N (aromatic nitrile).
- Key Differences: Aromaticity: Benzonitrile’s benzene ring enhances stability and resonance, making it less reactive in nucleophilic additions compared to aliphatic nitriles like this compound. Applications: Benzonitrile is a common solvent in organic chemistry and a precursor for benzamide derivatives, whereas this compound is tailored for aliphatic carbon-chain extensions .
Acetonitrile (CH₃CN)
- Molecular Formula : C₂H₃N (simplest nitrile).
- Key Differences: Polarity: Acetonitrile has a higher polarity (dielectric constant ~37.5) and lower molecular weight (41.05 g/mol), making it a superior solvent for chromatography. Safety: Acetonitrile’s lower flash point (2°C) poses higher flammability risks compared to this compound .
Comparative Data Table
| Property | This compound | n-Nonanenitrile | Octanenitrile | Benzonitrile |
|---|---|---|---|---|
| Molecular Formula | C₉H₁₇N | C₉H₁₇N | C₈H₁₅N | C₇H₅N |
| Molecular Weight | 139.24 | 139.24 | 125.21 | 103.12 |
| Structure | Branched | Linear | Linear | Aromatic |
| XLogP3 | 3.1 | ~3.5 | 2.8 | 1.1 |
| Boiling Point | ~220°C* | ~225°C* | ~195°C | 191°C |
| Primary Use | Specialty polymers | Lubricant additives | Solvents | Pharmaceuticals |
*Estimated based on homologous series .
Biological Activity
Isononanenitrile, also known as 3,5,5-trimethylhexanenitrile, is an organic compound with the molecular formula C9H17N. This nitrile compound has garnered attention in various fields, particularly due to its potential biological activities, including antimicrobial and antifungal properties. This article explores the biological activity of this compound, emphasizing research findings, case studies, and comparative analyses with similar compounds.
This compound features a cyano group (-C≡N) attached to a branched nonane backbone. This structural characteristic contributes to its unique chemical reactivity and biological interactions. The mechanism of action for this compound's biological activity primarily involves the cyano group interacting with microbial enzymes, potentially disrupting their function and leading to cell death.
Key Reactions
- Hydrolysis : Converts this compound into 3,5,5-trimethylhexanoic acid.
- Reduction : Produces 3,5,5-trimethylhexylamine using reducing agents like lithium aluminum hydride (LiAlH4).
- Substitution : The cyano group can be substituted with various functional groups through nucleophilic substitution reactions.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial and antifungal activities. The compound's ability to inhibit microbial growth suggests potential applications in pharmaceuticals and agriculture.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.5 mg/mL | Strong inhibition |
| Escherichia coli | 1.0 mg/mL | Moderate inhibition |
| Candida albicans | 0.25 mg/mL | Strong antifungal effect |
Case Studies
-
Antimicrobial Efficacy Study :
A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results demonstrated that this compound derivatives significantly inhibited the growth of both Gram-positive and Gram-negative bacteria as well as fungi, suggesting its potential as a broad-spectrum antimicrobial agent . -
Pharmaceutical Applications :
Ongoing research is exploring the use of this compound derivatives in drug formulations aimed at treating infections caused by resistant microbial strains. Preliminary findings indicate that these compounds could enhance the efficacy of existing antibiotics .
Comparative Analysis with Similar Compounds
This compound can be compared with other nitriles such as acetonitrile and benzonitrile:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| This compound | Branched aliphatic nitrile | Antimicrobial and antifungal properties |
| Acetonitrile | Simple linear nitrile | Limited biological activity |
| Benzonitrile | Aromatic nitrile | Antimicrobial properties but less potent than this compound |
Research Findings
Recent studies have focused on the synthesis of new derivatives of this compound with enhanced biological activity. These derivatives are being tested for their effectiveness against resistant strains of bacteria and fungi.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
